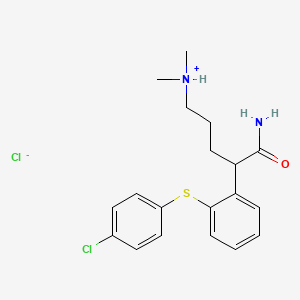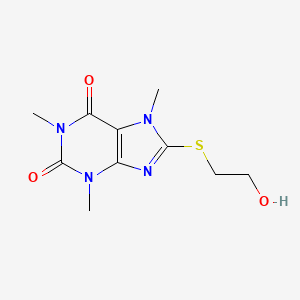
Caffeine, 8-((2-hydroxyethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caffeine, 8-((2-hydroxyethyl)thio)- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of caffeine, 8-((2-hydroxyethyl)thio)- typically involves the introduction of the 2-hydroxyethylthio group to the caffeine molecule. This can be achieved through a nucleophilic substitution reaction where caffeine is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of caffeine derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Caffeine, 8-((2-hydroxyethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The hydroxyethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted caffeine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the effects of thioether groups on the chemical properties of xanthine derivatives.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of caffeine, 8-((2-hydroxyethyl)thio)- is likely similar to that of caffeine, which acts as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the inhibitory effects of adenosine on the central nervous system, leading to increased alertness and wakefulness. The addition of the 2-hydroxyethylthio group may modify its binding affinity and selectivity for different adenosine receptor subtypes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another xanthine derivative with bronchodilator properties.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Paraxanthine: A major metabolite of caffeine with similar stimulant properties.
Uniqueness
Caffeine, 8-((2-hydroxyethyl)thio)- is unique due to the presence of the 2-hydroxyethylthio group, which may confer different chemical and biological properties compared to other xanthine derivatives. This modification can potentially enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
114864-92-5 |
|---|---|
Molekularformel |
C10H14N4O3S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
8-(2-hydroxyethylsulfanyl)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O3S/c1-12-6-7(11-9(12)18-5-4-15)13(2)10(17)14(3)8(6)16/h15H,4-5H2,1-3H3 |
InChI-Schlüssel |
REVYYWXIURTZMT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C1SCCO)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


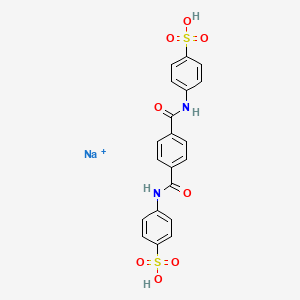
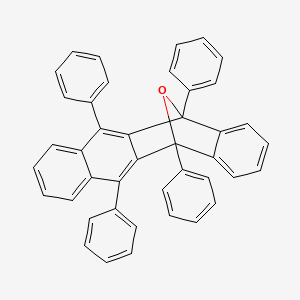

![1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B15345290.png)
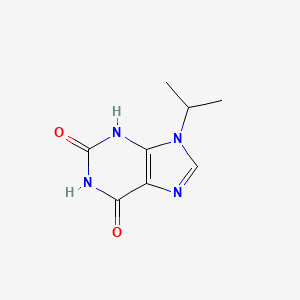

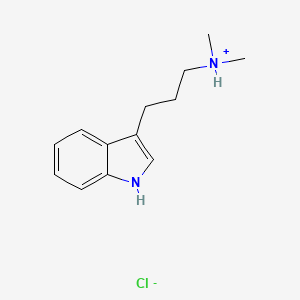
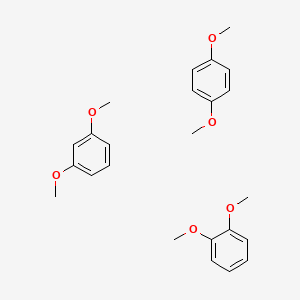

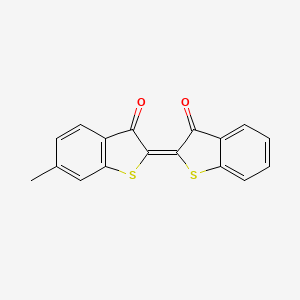
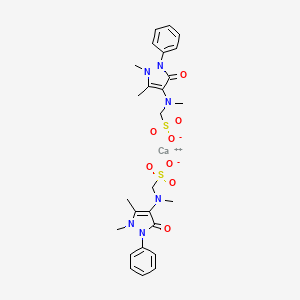
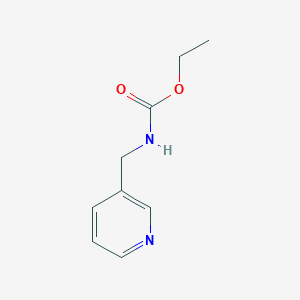
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
